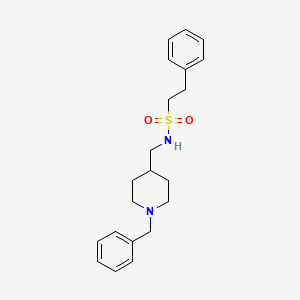

N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S/c24-26(25,16-13-19-7-3-1-4-8-19)22-17-20-11-14-23(15-12-20)18-21-9-5-2-6-10-21/h1-10,20,22H,11-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWMHPWULAMTBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives or by the reduction of piperidone compounds.

Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Sulfonamide Formation: The final step involves the reaction of the benzylpiperidine derivative with phenylethanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any ketone or aldehyde functionalities present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or sulfonamide moieties, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Alkyl halides, amines, sodium hydride, and dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and pain management.

Pharmacology: It is used in research to understand its interaction with various biological targets, including receptors and enzymes.

Biochemistry: The compound is utilized in studies investigating its biochemical pathways and mechanisms of action.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes, in the body. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Structural Features:

- Target Compound : The benzylpiperidine group is connected to a methyl bridge and a 2-phenylethanesulfonamide chain.

- Compound 32 () : An acridine derivative with an N-(1-benzylpiperidin-4-yl) sidechain, optimized for antiprion activity .

- Compound 5 () : An acrylamide derivative with a 2-(1-benzylpiperidin-4-yl)ethylamine group, synthesized with 95% yield .

Table 1: Structural and Functional Group Comparison

Physicochemical Parameters :

- Hansch σ and Hammett π: In Group 3 compounds (), substituents on the benzyl ring with high π values (lipophilicity) enhanced antiprion activity.

- Melting Point and Purity : Compound 5 exhibited a melting point of 83.1–84.5°C and 99% HPLC purity, benchmarks for assessing the target compound’s crystallinity and synthetic quality .

Q & A

Q. What are the standard synthetic routes for N-((1-benzylpiperidin-4-yl)methyl)-2-phenylethanesulfonamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the piperidine core via reductive amination or ring-closing metathesis.

- Step 2: Functionalization of the piperidine nitrogen with a benzyl group using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Sulfonamide coupling via reaction of the amine intermediate with 2-phenylethanesulfonyl chloride. Carbodiimide reagents (e.g., DCC or EDC) in dichloromethane or ethanol are commonly used to activate the sulfonyl group .

- Critical Conditions: Temperature control (0–25°C), anhydrous solvents, and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq.) improve yields. Purification via flash chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify piperidine ring conformation, benzyl group attachment, and sulfonamide linkage. Key signals include δ 3.4–3.8 ppm (piperidine CH₂) and δ 7.2–7.5 ppm (aromatic protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C₂₁H₂₇N₃O₃S₂, exact mass 433.15 g/mol) .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Mobile phases often use acetonitrile/water gradients .

Q. How is the compound’s biological activity preliminarily evaluated in vitro?

- Enzyme Inhibition Assays: Test against targets like carbonic anhydrase or bacterial dihydropteroate synthase, where sulfonamides are known inhibitors. IC₅₀ values are determined via spectrophotometric methods .

- Cell-Based Assays: Cytotoxicity screening (e.g., MTT assay) in cancer or bacterial cell lines to identify therapeutic potential .

Advanced Research Questions

Q. How can low yields in sulfonamide coupling steps be systematically addressed?

- Catalyst Optimization: Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine intermediate .

- Solvent Screening: Polar aprotic solvents (e.g., DMF) may improve reactivity compared to dichloromethane.

- Protecting Groups: Temporarily protect reactive sites on the piperidine ring (e.g., Boc protection) to prevent side reactions .

- Reaction Monitoring: Real-time tracking via TLC or in-situ IR spectroscopy identifies incomplete coupling early .

Q. How to resolve contradictions in structural data (e.g., NMR vs. XRD) for this compound?

- Cross-Validation: Combine XRD for absolute configuration determination with 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Computational Modeling: Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them with experimental data to identify discrepancies .

Q. What strategies guide structure-activity relationship (SAR) studies for analogs of this compound?

- Substituent Variation: Modify the benzyl group (e.g., electron-withdrawing groups) or sulfonamide phenyl ring to assess impacts on target binding .

- Molecular Docking: Use AutoDock or Schrödinger Suite to predict interactions with biological targets (e.g., bacterial folate pathways) .

- Pharmacophore Mapping: Identify critical hydrogen-bonding (sulfonamide S=O) and hydrophobic (piperidine-benzyl) motifs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.